2C-B-Fly

Overview

Description

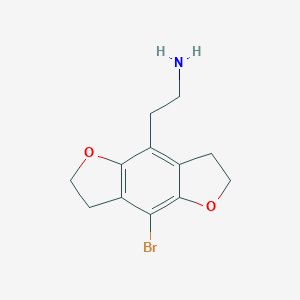

2C-B-FLY (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a synthetic psychedelic phenethylamine belonging to the dihydrobenzofuran subclass. Structurally, it is distinguished by two fused tetrahydrofuran rings, creating a rigid "fly-like" conformation that enhances receptor binding affinity compared to non-rigid analogs like 2C-B . Its molecular formula is C₁₃H₁₄BrNO₂ (296.16 g/mol), with a bromine atom at the R4 position of the phenyl ring . First synthesized in 1996 by Aaron P. Monte, this compound acts as a partial agonist at the 5-HT2A serotonin receptor, mediating its psychedelic effects . It is noted for its high potency (active at 10–20 mg orally) and prolonged duration (6–12 hours), with effects blending entactogenic, visual, and cognitive alterations .

Preparation Methods

The synthesis of 2C-B-Fly involves several steps, starting from 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran. One common synthetic route includes the nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane . The reaction conditions typically require a catalyst to facilitate the formation of the nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by bromination to introduce the bromine atom at the 4-position of the benzofuran ring .

Chemical Reactions Analysis

Metabolic Reactions

2C-B-FLY undergoes extensive phase I and II metabolism, as demonstrated by in vitro and in vivo studies using rat models and human liver microsomes .

Primary Metabolic Pathways

-

Oxidative Debromination : Removal of the bromine atom at the 8-position, forming 2C-H-FLY as a metabolite.

-

Hydroxylation : Mono- and poly-hydroxylation at various positions, including:

-

C4’-hydroxy derivatives

-

β-hydroxy-phenethylamine formation

-

-

O-Demethylation : Cleavage of methoxy groups, observed in metabolites like this compound-NBOH .

-

N-Demethoxybenzylation : Removal of the methoxybenzyl group from the NBOMe substituent.

Phase II Metabolism

Table 1: Key Phase I Metabolites of this compound-NBOMe

| Metabolite | Precursor Ion (m/z) | Retention Time (min) | Major Fragment Ions (m/z) |

|---|---|---|---|

| This compound-NBOMe | 404.0861 | 8.4 | 91, 121, 173, 267 |

| C4’-hydroxy-2C-B-FLY-NBOMe | 420.0810 | 5.1 | 107, 137, 267, 284 |

| This compound-NBOH | 390.0705 | 8.0 | 173, 188, 251 |

| Dihydroxy-2C-B-FLY-NBOH | 422.0603 | 5.8 | 188, 203, 284 |

Synthetic and Substitution Reactions

This compound’s structure allows targeted chemical modifications, enabling the synthesis of novel analogues :

Halogenation

-

Bromination : Aromatic bromination at the 8-position is critical for synthesizing this compound from its precursor 2C-H-FLY.

-

Iodination : Substitution of bromine with iodine yields 2C-I-FLY, a structurally related compound.

Reductive Alkylation

-

N-Benzyl Modifications : Reductive alkylation with methoxy-hydroxybenzaldehydes produces metabolites with hydroxylated N-benzyl groups (e.g., compounds 12 –15 in synthesis pathways) .

Nitroaldol Reaction

-

Core Structure Synthesis : The nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane forms intermediates like 2C-H-FLY, which is subsequently brominated .

Analytical Reactions

Forensic studies characterize this compound through reactions with metal-based reagents, producing distinct crystalline complexes :

Table 2: Crystallization Patterns with Reagents

| Reagent | Crystal Morphology | Polarized Light Behavior |

|---|---|---|

| 5% HAuCl₄ (aq.) | Long red blades, tapered ends | Bright yellow-orange birefringence |

| H₂PtCl₆ (10% HCl) | Short, broad needles | Dark clusters, bright needles |

| HAuBr₄ | Abundant red rods | Bright under high magnification |

| HgCl₂ | Flat, thin blades | White and bright |

Reaction Mechanisms

-

Gold Chloride Complexation : Protonation of the amine group facilitates interaction with AuCl₄⁻, forming stable ionic complexes.

-

Platinum-Based Reactions : Coordination with PtCl₆²⁻ or PtBr₆²⁻ generates needle-like structures dependent on solvent acidity .

Stability and Degradation

Scientific Research Applications

Acute Effects and Pharmacokinetics

Recent studies have investigated the acute pharmacological profile of 2C-B-Fly-NBOMe, a derivative of this compound. In one study, adult male Wistar rats were administered varying doses of the compound to assess its pharmacokinetics and behavioral effects. Key findings include:

- Pharmacokinetics : Peak concentrations in serum and brain tissue were observed at 30 and 60 minutes post-administration, indicating a gradual penetration into brain tissue .

- Behavioral Effects : The compound significantly reduced locomotor activity and disrupted sensorimotor gating in acoustic startle response tests. These effects were more pronounced at later time points after administration .

Receptor Binding Affinity

This compound exhibits high binding affinity for the 5-HT2A receptor, which is associated with its hallucinogenic properties. Comparative studies have shown that while it binds effectively to this receptor, its intrinsic activity is lower than that of other closely related compounds . This suggests that while it may elicit psychoactive effects, the intensity and nature of these effects could differ from those of more potent analogs.

Comparative Analysis with Other Psychedelics

Research has also compared the subjective effects of this compound with other psychedelics such as psilocybin. Findings indicate that this compound may produce a non-ego-threatening experience, which is often described as less intense compared to other hallucinogens . This characteristic could make it a candidate for therapeutic exploration in psychological contexts.

Case Studies

Case studies focusing on user experiences with this compound highlight varying subjective effects, including visual distortions and altered perception of time. However, comprehensive clinical data regarding long-term effects and toxicity remain limited .

Potential Therapeutic Uses

Given its receptor profile and behavioral outcomes, this compound may have potential applications in therapeutic settings. Its ability to modulate serotonin pathways suggests possible uses in treating mood disorders or PTSD. However, further research is essential to establish safety profiles and efficacy in clinical populations.

Research Methodologies

The methodologies employed in studying this compound include:

- In Vivo Studies : Utilizing animal models to assess pharmacokinetics and behavioral responses.

- In Vitro Studies : Investigating receptor binding affinities and metabolic pathways using cell cultures.

- User Surveys : Collecting qualitative data from users to understand subjective experiences.

Summary Table of Research Findings

Mechanism of Action

2C-B-Fly exerts its effects primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . The activation of these receptors leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: FLY Series

The FLY compounds, including 2C-E-FLY, 2C-EF-FLY, 2C-T-7-FLY, and 2C-I-FLY, share the dihydrobenzofuran core but differ in substituents at the R4 position (e.g., ethyl, trifluoromethyl, thiopropyl, or iodine instead of bromine) . These modifications influence receptor binding and metabolic stability:

Table 1: Structural Comparison of FLY Compounds

| Compound | R4 Substituent | Molecular Weight (g/mol) | Key Metabolic Pathways |

|---|---|---|---|

| 2C-B-FLY | Bromine | 296.16 | Hydroxylation, O-demethylation |

| 2C-I-FLY | Iodine | 342.06 | Deiodination, hydroxylation |

| 2C-T-7-FLY | Thiopropyl | 296.33 | Sulfoxidation, N-dealkylation |

Pharmacological Comparison

Receptor Affinity and Potency this compound exhibits higher 5-HT2A affinity (IC₅₀ = 19 µM for MAO-A inhibition) compared to its non-rigid counterpart 2C-B (IC₅₀ = 125 µM), attributed to the rigid dihydrofuran rings optimizing receptor binding . Among FLY compounds, 2C-T-7-FLY is the most potent MAO-A inhibitor (IC₅₀ = 10 µM), suggesting enhanced serotonergic activity .

Subjective Effects

- 2C-B vs. This compound : this compound produces more intense visual geometry, body load, and longer duration (8–12 hours vs. 4–6 hours for 2C-B) .

- Bromo-DragonFLY : Often mislabeled as this compound, this compound has a distinct benzodifuran structure, higher toxicity, and lower threshold doses (µg range), leading to severe adverse events .

Table 2: Pharmacological Profiles

| Compound | 5-HT2A Affinity (IC₅₀, µM) | MAO-A Inhibition (IC₅₀, µM) | Duration (Hours) | Key Effects |

|---|---|---|---|---|

| This compound | 19 | 19 | 6–12 | Visual geometry, entactogenic |

| 2C-B | 125 | 125 | 4–6 | Mild visuals, empathogenic |

| Bromo-DragonFLY | 0.3 (estimated) | N/A | 24–72 | Severe vasoconstriction, hallucinations |

Metabolic Pathways

This compound undergoes hydroxylation, O-demethylation, and acetylation in human liver microsomes, producing four phase I metabolites and one acetylated phase II metabolite . In contrast, 2C-T-7-FLY undergoes sulfoxidation due to its thiopropyl group, while 25B-NBOH (a non-FLY phenethylamine) generates eight phase I metabolites via O-demethylation and glucuronidation .

Biological Activity

2C-B-Fly, a member of the phenethylamine family, is a synthetic compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, acute effects, and case studies related to its use.

This compound is structurally characterized by two methoxy groups attached to a tetrahydrofuran ring fused to a central benzene ring. This unique configuration enhances its binding affinity to various serotonin receptors, particularly the 5-HT2A receptor, which is primarily responsible for its psychedelic effects. The compound also shows affinity for other receptors, including:

- 5-HT1A

- 5-HT2B

- Dopamine D1/D2/D3

- Adrenergic α1/α2

- Histamine H1

These interactions suggest that this compound may exert a range of effects beyond simple hallucinogenic experiences, potentially influencing mood and perception significantly .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic profile of this compound-NBOMe (a derivative of this compound) in animal models. Key findings include:

- Absorption: Peak concentrations in serum (28 ng/ml) and brain tissue (171 ng/g) were observed at 30 and 60 minutes post-administration, respectively.

- Duration: The parent compound remained detectable in brain tissue for up to 8 hours following administration.

- Behavioral Impact: Significant reductions in locomotor activity were noted, alongside disruptions in sensorimotor gating as measured by prepulse inhibition (PPI) tests .

Acute Effects

The acute effects of this compound are characterized by both psychological and physiological changes. In controlled studies:

- Locomotor Activity: A dose-dependent decrease in locomotor activity was observed.

- Thermoregulation: No significant changes in body temperature were recorded, indicating a different profile compared to other psychedelics known for inducing hyperthermia .

The following table summarizes the acute effects observed in behavioral experiments:

| Dose (mg/kg) | Serum Concentration (ng/ml) | Brain Concentration (ng/g) | Locomotor Activity Change | PPI Disruption |

|---|---|---|---|---|

| 0.2 | Not specified | Not specified | Mild | Minimal |

| 1 | Not specified | Not specified | Moderate | Moderate |

| 5 | 28 | 171 | Significant | Strong |

Case Studies and Toxicological Reports

Case studies involving intoxications with this compound highlight its potential risks. Reports indicate that while the compound may not be lethal at typical recreational doses, severe adverse effects can occur, especially when combined with other substances. For instance:

Q & A

Basic Research Questions

Q. How can researchers determine the pharmacological profile of 2C-B-FLY given limited existing data?

To establish its pharmacological profile, researchers should conduct in vitro receptor binding assays (e.g., serotonin 5-HT2A/2C, dopamine D2) and functional activity studies (e.g., cAMP accumulation, β-arrestin recruitment). Dose-response curves should be generated using radioligand displacement assays, with comparisons to structurally related compounds like 2C-B . Parallel in vivo behavioral studies in rodent models (e.g., head-twitch response for 5-HT2A agonism) can validate receptor interactions. Data should be contextualized using historical case reports and structural analogs to address knowledge gaps .

Q. What experimental design considerations are critical for studying this compound’s effects in human subjects?

A double-blind, placebo-controlled crossover design is recommended to minimize bias. Dose selection should align with historical safety thresholds (5–25 mg oral) , with pharmacokinetic sampling to correlate plasma concentrations with subjective effects (e.g., Hallucinogen Rating Scale). Participant screening must exclude individuals with psychiatric comorbidities or serotonergic medication use to mitigate risks . Pre-registration of protocols (e.g., ClinicalTrials.gov ) ensures transparency and reproducibility .

Q. How can researchers validate the purity and identity of synthesized this compound samples?

Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold). Cross-validate results with reference standards from accredited repositories, and document synthetic pathways (e.g., Pfitzner-Moffatt oxidation for ring closure) to ensure methodological rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s MAO-A inhibition be resolved?

Contradictory findings (e.g., partial MAO-A inhibition at 10 µM vs. no activity in other studies) may arise from assay variability (e.g., enzyme source, substrate concentration). Researchers should replicate experiments using standardized protocols (e.g., human recombinant MAO-A, kynuramine substrate) and apply meta-analytic techniques to assess heterogeneity. Sensitivity analyses can identify confounding factors, such as metabolite interference or assay detection limits .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent behavioral effects?

Mixed-effects models can account for inter-subject variability in psychedelic response. For high-dimensional data (e.g., EEG, fMRI), penalized regression methods like LASSO reduce overfitting by selecting key predictors . False discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) should be applied to address multiple comparisons in neuroimaging or transcriptomic studies .

Q. How can researchers optimize analytical methods for detecting this compound in biological matrices?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards (e.g., this compound-d4). Validate parameters per FDA guidelines: linearity (1–50 ng/mL), precision (CV <15%), and recovery (>80%). For metabolic studies, use high-resolution metabolomics to identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) and confirm structures via MS/MS fragmentation .

Q. What strategies address ethical challenges in human studies of this compound?

Implement risk mitigation protocols, including cardiac monitoring (due to potential vasoconstriction ) and on-site medical supervision. Secure informed consent with explicit warnings about overdose risks (e.g., confusion with Bromo-DragonFLY ). Collaborate with institutional review boards (IRBs) to balance scientific merit and participant safety, particularly for vulnerable populations .

Q. Methodological Frameworks

Q. How can the P-E/I-C-O framework guide research on this compound’s neurocognitive effects?

- Population (P): Adults with prior psychedelic experience.

- Exposure/Intervention (E/I): Single-dose this compound (10 mg) vs. placebo.

- Comparison (C): Active control (e.g., psilocybin).

- Outcome (O): Changes in cognitive flexibility (Wisconsin Card Sorting Test) . Pre-register hypotheses to minimize bias and use propensity scoring to adjust for confounding variables.

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

Combine in silico molecular docking (e.g., AutoDock Vina for 5-HT2A binding predictions) with in vivo calcium imaging to map neural circuit activation. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict dose-response relationships. Cross-reference ethnographic data (e.g., Erowid reports ) with neurobiological findings to generate testable hypotheses about subjective effects.

Properties

CAS No. |

178557-21-6 |

|---|---|

Molecular Formula |

C12H15BrClNO2 |

Molecular Weight |

320.61 g/mol |

IUPAC Name |

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |

InChI Key |

XHRNOQRXDGETTA-UHFFFAOYSA-N |

SMILES |

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |

Canonical SMILES |

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

733720-95-1 178557-21-6 |

Pictograms |

Irritant |

Synonyms |

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.